Cas no 58878-95-8 (3-Piperidinol, 4-methyl-1-(phenylmethyl)-, (3R,4S)-rel-)
3-Piperidinol, 4-methyl-1-(phenylmethyl)-, (3R,4S)-rel- Chemical and Physical Properties
Names and Identifiers
-
- 3-Piperidinol, 4-methyl-1-(phenylmethyl)-, (3R,4S)-rel-
- trans-1-Benzyl-4-methyl-piperidin-3-ol
- 58878-95-8
- SCHEMBL736285
- rel-(3R,4S)-1-Benzyl-4-methylpiperidin-3-ol
- starbld0043097
- CS-0340379
- (3R,4S)-1-benzyl-4-methylpiperidin-3-ol
- G15571
-
- MDL: MFCD18432590
- Inchi: 1S/C13H19NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m0/s1
- InChI Key: QRGQXVUZVXXWAG-AAEUAGOBSA-N
- SMILES: O[C@H]1CN(CC2C=CC=CC=2)CC[C@@H]1C
Computed Properties
- Exact Mass: 205.146664230g/mol
- Monoisotopic Mass: 205.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 23.5Ų
3-Piperidinol, 4-methyl-1-(phenylmethyl)-, (3R,4S)-rel- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0721-1g |
trans-1-Benzyl-4-methyl-piperidin-3-ol |
58878-95-8 | 97% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0721-5g |
trans-1-Benzyl-4-methyl-piperidin-3-ol |
58878-95-8 | 97% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0721-500mg |
trans-1-Benzyl-4-methyl-piperidin-3-ol |
58878-95-8 | 97% | 500mg |
4655.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0721-250mg |
trans-1-Benzyl-4-methyl-piperidin-3-ol |
58878-95-8 | 97% | 250mg |
2756.14CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0721-100mg |
trans-1-Benzyl-4-methyl-piperidin-3-ol |
58878-95-8 | 97% | 100mg |
1797.85CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0721-50mg |
trans-1-Benzyl-4-methyl-piperidin-3-ol |
58878-95-8 | 97% | 50mg |
1322.95CNY | 2021-05-08 | |
| eNovation Chemicals LLC | D969730-100mg |
trans-1-Benzyl-4-methyl-piperidin-3-ol |
58878-95-8 | 95% | 100mg |
$255 | 2024-07-28 | |
| eNovation Chemicals LLC | D969730-250mg |
trans-1-Benzyl-4-methyl-piperidin-3-ol |
58878-95-8 | 95% | 250mg |
$370 | 2024-07-28 | |
| eNovation Chemicals LLC | D969730-500mg |
trans-1-Benzyl-4-methyl-piperidin-3-ol |
58878-95-8 | 95% | 500mg |
$610 | 2024-07-28 | |
| eNovation Chemicals LLC | D969730-1g |
trans-1-Benzyl-4-methyl-piperidin-3-ol |
58878-95-8 | 95% | 1g |
$1115 | 2024-07-28 |
3-Piperidinol, 4-methyl-1-(phenylmethyl)-, (3R,4S)-rel- Suppliers
3-Piperidinol, 4-methyl-1-(phenylmethyl)-, (3R,4S)-rel- Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on 3-Piperidinol, 4-methyl-1-(phenylmethyl)-, (3R,4S)-rel-
Comprehensive Overview of 3-Piperidinol, 4-methyl-1-(phenylmethyl)-, (3R,4S)-rel- (CAS No. 58878-95-8)
3-Piperidinol, 4-methyl-1-(phenylmethyl)-, (3R,4S)-rel- is a chiral piperidine derivative with significant applications in pharmaceutical and chemical research. This compound, identified by its CAS No. 58878-95-8, is a stereoisomer with a rel-(3R,4S) configuration, making it a valuable intermediate in the synthesis of bioactive molecules. Its unique structural features, including a 4-methyl group and a phenylmethyl substituent, contribute to its versatility in organic synthesis and drug development.
The growing interest in chiral building blocks and stereoselective synthesis has positioned 3-Piperidinol, 4-methyl-1-(phenylmethyl)-, (3R,4S)-rel- as a compound of high relevance. Researchers are increasingly exploring its potential in designing central nervous system (CNS) therapeutics and enzyme inhibitors, aligning with trends in personalized medicine and targeted drug delivery. Its piperidine core is a common motif in FDA-approved drugs, further highlighting its importance.
From a synthetic chemistry perspective, the (3R,4S)-rel configuration of this compound offers opportunities for asymmetric catalysis and resolution techniques. Recent studies have focused on optimizing its production using green chemistry principles, addressing the demand for sustainable pharmaceutical manufacturing. The compound's lipophilicity and hydrogen-bonding capacity also make it a subject of computational chemistry studies, particularly in molecular docking simulations.
In the context of drug discovery, 3-Piperidinol, 4-methyl-1-(phenylmethyl)-, (3R,4S)-rel- serves as a precursor for neuroactive compounds. Its structural similarity to neurotransmitters has sparked investigations into its potential for neurological disorder treatments, a hot topic in biomedical research. The compound's phenylmethyl group enhances its ability to cross the blood-brain barrier, a critical property for CNS-targeted therapies.
Quality control and analytical characterization of CAS No. 58878-95-8 typically involve advanced techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound's stereochemical purity, which is crucial for its application in enantioselective synthesis. The pharmaceutical industry's emphasis on quality by design (QbD) approaches has further elevated the importance of rigorous analytical protocols for such intermediates.
The commercial availability of 3-Piperidinol, 4-methyl-1-(phenylmethyl)-, (3R,4S)-rel- through specialty chemical suppliers reflects its growing market demand. Current research trends indicate expanding applications in peptide mimetics and allosteric modulator development, particularly in the context of GPCR-targeted drugs. These applications align with the pharmaceutical industry's focus on precision medicine and structure-activity relationship (SAR) studies.
From a regulatory standpoint, proper handling and storage of CAS No. 58878-95-8 are essential to maintain its chemical stability. While not classified as hazardous under standard regulations, appropriate laboratory practices should be followed when working with this compound. The scientific community continues to explore novel derivatives of this piperidine scaffold, demonstrating its enduring value in medicinal chemistry innovation.
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